molecular formula C16H13N3O2S B2710398 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886916-14-9

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2710398
CAS No.: 886916-14-9
M. Wt: 311.36
InChI Key: PLRGFIZGWPPTIA-UHFFFAOYSA-N
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Description

“N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound derived from benzamide. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of benzamides, including “N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Anticancer Activity

Compounds within the 1,3,4-oxadiazole family have been synthesized and evaluated for their anticancer properties against various cancer cell lines. For instance, derivatives synthesized from 2-(4-methylphenyl)acetic acid demonstrated moderate to excellent anticancer activity in comparison to the reference drug, etoposide, against breast, lung, colon, and ovarian cancer cell lines (B. Ravinaik et al., 2021). Another study involved the synthesis and characterization of 1,3,4-oxadiazole derivatives for anticancer evaluation against a range of cancer cell lines, where certain compounds showed promising activity (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Activities

Synthesis and screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have demonstrated significant antitubercular activities against Mycobacterium tuberculosis, indicating their potential as lead molecules for further drug development (N. Nayak et al., 2016). Additionally, a range of synthesized 1,3,4-oxadiazole derivatives has been evaluated for antimicrobial activities, showing considerable potential against both gram-positive and gram-negative bacteria (N. Desai et al., 2016).

Antioxidant Activity

The antioxidant potential of 1,3,4-oxadiazole derivatives has also been explored, with some compounds exhibiting excellent antioxidant activity and providing significant protection against DNA damage induced by reactive oxygen species (S. Bondock et al., 2016).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of 1,3,4-oxadiazole derivatives has identified compounds with significant activity, including the amelioration of inflammatory paw edema in animal models by exhibiting cyclooxygenase-2 antagonist activity (Naveen Puttaswamy et al., 2018).

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-7-12(8-10-13)15-18-19-16(21-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRGFIZGWPPTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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